molecular formula C6H7NO2S B3052173 2,4-Thiazolidinedione, 3-allyl- CAS No. 39137-27-4

2,4-Thiazolidinedione, 3-allyl-

Cat. No.: B3052173
CAS No.: 39137-27-4
M. Wt: 157.19 g/mol
InChI Key: LCUIYFVDGMBHBA-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 3-allyl- is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties. The presence of sulfur and nitrogen atoms in the thiazolidinedione ring enhances its biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-thiazolidinedione, 3-allyl- typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of thiazolidinedione derivatives, including 2,4-thiazolidinedione, 3-allyl-, often employs green chemistry approaches to improve yield, purity, and selectivity. Methods such as nano-catalysis and the use of deep eutectic solvents have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 3-allyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,4-thiazolidinedione, 3-allyl- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2,4-Thiazolidinedione, 3-allyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-thiazolidinedione, 3-allyl- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound enhances insulin sensitivity and exerts its antidiabetic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 3-allyl- stands out due to its unique allyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the development of new drugs and materials .

Properties

IUPAC Name

3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUIYFVDGMBHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192384
Record name 2,4-Thiazolidinedione, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39137-27-4
Record name 3-(2-Propen-1-yl)-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39137-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Thiazolidinedione, 3-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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